molecular formula C26H28N2O4 B3594237 N1,N3-BIS[2-(PROPAN-2-YLOXY)PHENYL]BENZENE-1,3-DICARBOXAMIDE

N1,N3-BIS[2-(PROPAN-2-YLOXY)PHENYL]BENZENE-1,3-DICARBOXAMIDE

Cat. No.: B3594237
M. Wt: 432.5 g/mol
InChI Key: RURRYOYVMOVTBH-UHFFFAOYSA-N
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Description

N1,N3-BIS[2-(PROPAN-2-YLOXY)PHENYL]BENZENE-1,3-DICARBOXAMIDE is an organic compound with a complex structure It is characterized by the presence of two propan-2-yloxy groups attached to phenyl rings, which are further connected to a benzene-1,3-dicarboxamide core

Properties

IUPAC Name

1-N,3-N-bis(2-propan-2-yloxyphenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4/c1-17(2)31-23-14-7-5-12-21(23)27-25(29)19-10-9-11-20(16-19)26(30)28-22-13-6-8-15-24(22)32-18(3)4/h5-18H,1-4H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURRYOYVMOVTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS[2-(PROPAN-2-YLOXY)PHENYL]BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of benzene-1,3-dicarboxylic acid with 2-(propan-2-yloxy)aniline. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bonds. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS[2-(PROPAN-2-YLOXY)PHENYL]BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the amide groups to amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related reduced compounds.

    Substitution: Various substituted phenyl derivatives, depending on the electrophile used.

Scientific Research Applications

N1,N3-BIS[2-(PROPAN-2-YLOXY)PHENYL]BENZENE-1,3-DICARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1,N3-BIS[2-(PROPAN-2-YLOXY)PHENYL]BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of signaling pathways involved in cell proliferation and inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1,N3-BIS[2-(METHOXY)PHENYL]BENZENE-1,3-DICARBOXAMIDE: Similar structure but with methoxy groups instead of propan-2-yloxy groups.

    N1,N3-BIS[2-(ETHOXY)PHENYL]BENZENE-1,3-DICARBOXAMIDE: Similar structure but with ethoxy groups instead of propan-2-yloxy groups.

Uniqueness

N1,N3-BIS[2-(PROPAN-2-YLOXY)PHENYL]BENZENE-1,3-DICARBOXAMIDE is unique due to the presence of propan-2-yloxy groups, which can influence its solubility, reactivity, and interaction with biological targets. These properties make it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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